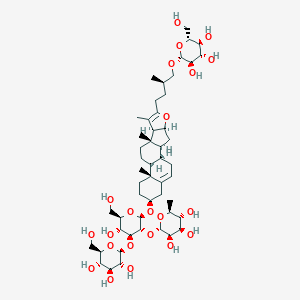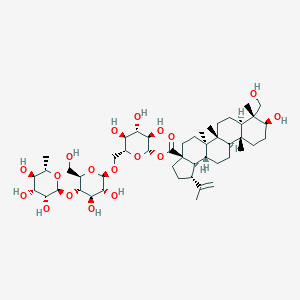
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile, also known as DDA, is a chiral building block widely used in the synthesis of various pharmaceuticals and agrochemicals. It is an important intermediate in the preparation of antiviral drugs such as lamivudine and emtricitabine, as well as insecticides and herbicides.
Wirkmechanismus
The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is not well understood. However, it is believed to act as a nucleoside analog, inhibiting viral replication by interfering with the reverse transcriptase enzyme. In addition, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemische Und Physiologische Effekte
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have low toxicity and good biocompatibility. It is rapidly metabolized in the body, with the majority of the compound being excreted in the urine within 24 hours of administration. In animal studies, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been shown to have antiviral and anticancer activity, as well as insecticidal and herbicidal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in lab experiments is its high yield and low cost. It is also relatively easy to synthesize, making it a popular choice for researchers. However, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is highly reactive and can be difficult to handle, requiring careful storage and handling procedures.
Zukünftige Richtungen
There are several potential future directions for research on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. One area of interest is the development of new antiviral drugs based on (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile. Researchers are also exploring the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics. In addition, there is potential for the use of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile as a chiral auxiliary in the synthesis of chiral agrochemicals. Further studies are needed to fully understand the mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile and its potential applications in various fields.
In conclusion, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is a versatile chiral building block with potential applications in medicinal and agrochemical fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile in various fields.
Synthesemethoden
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile can be synthesized through several methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with acetonitrile in the presence of a strong base, as well as the reaction of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with thionyl chloride followed by reaction with ammonia. The former method is more commonly used due to its simplicity and high yield.
Wissenschaftliche Forschungsanwendungen
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been used as a key intermediate in the synthesis of antiviral drugs such as lamivudine and emtricitabine. (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has also been used as a chiral building block in the synthesis of other pharmaceuticals, including anticancer agents and antibiotics.
In the field of agrochemistry, (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile has been used as an intermediate in the synthesis of insecticides and herbicides. It has also been used as a chiral auxiliary in the synthesis of chiral agrochemicals.
Eigenschaften
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLINZVKIKLEHQ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














